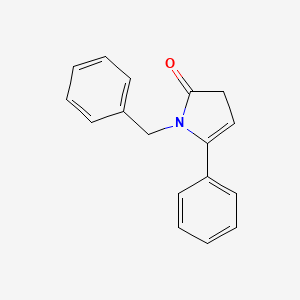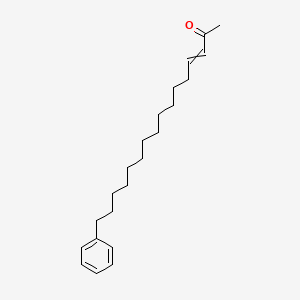
3-Hexadecen-2-one, 16-phenyl-, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecen-2-one, 16-phenyl-, (3E)- is an organic compound with the molecular formula C22H34O. It is a member of the class of compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a long hydrocarbon chain and a phenyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecen-2-one, 16-phenyl-, (3E)- typically involves the reaction of a long-chain alkene with a phenyl-substituted ketone under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a phenyl-substituted aldehyde to form the desired ketone. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Hexadecen-2-one, 16-phenyl-, (3E)- may involve catalytic hydrogenation of a precursor compound, followed by selective oxidation to form the ketone. This process can be scaled up to produce large quantities of the compound, which is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hexadecen-2-one, 16-phenyl-, (3E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-Hexadecen-2-one, 16-phenyl-, (3E)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying ketone reactivity and mechanisms.
Biology: The compound can be used in studies of lipid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Hexadecen-2-one, 16-phenyl-, (3E)- exerts its effects involves interactions with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s biological effects. Pathways involved may include lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-Hexadecen-2-one: Lacks the phenyl group, making it less hydrophobic.
16-Phenylhexadecanoic acid: Contains a carboxylic acid group instead of a ketone.
3-Hexadecen-2-ol, 16-phenyl-: The ketone group is reduced to an alcohol.
Uniqueness
3-Hexadecen-2-one, 16-phenyl-, (3E)- is unique due to its combination of a long hydrocarbon chain and a phenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in studies of hydrophobic interactions and membrane dynamics.
Properties
CAS No. |
828263-24-7 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
16-phenylhexadec-3-en-2-one |
InChI |
InChI=1S/C22H34O/c1-21(23)17-13-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-12-16-20-22/h12-13,15-17,19-20H,2-11,14,18H2,1H3 |
InChI Key |
MRIJVCUMMLLFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCCCCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


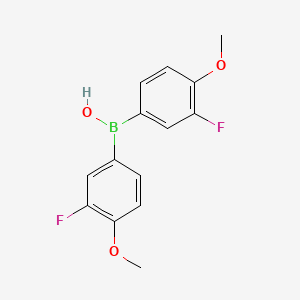
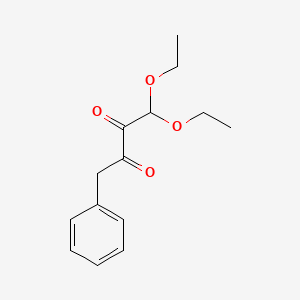
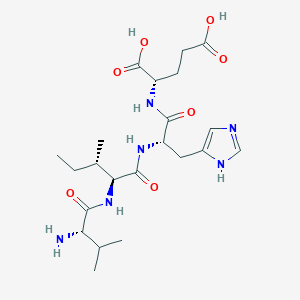
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)
![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
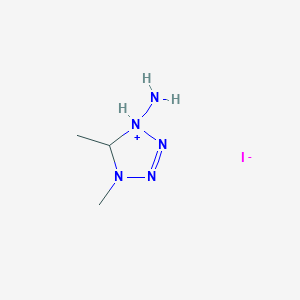
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
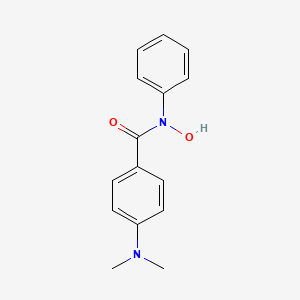
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
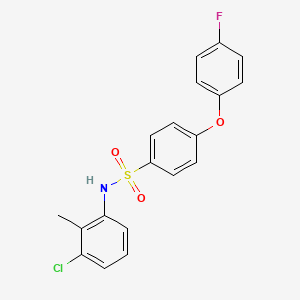
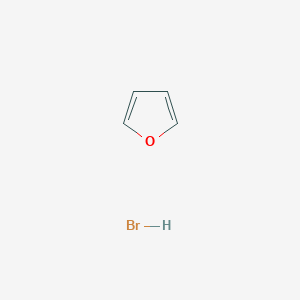
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
